molecular formula C₂₀H₃₄BCl B1142125 Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane CAS No. 85116-37-6

Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane

Cat. No. B1142125
CAS RN: 85116-37-6
M. Wt: 320.75
InChI Key:
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Description

Chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane is a compound studied within the field of organoboron chemistry. Organoboron compounds are of significant interest due to their versatile reactivity and application in the synthesis of complex organic molecules. This specific compound's structure includes a chloroborane moiety attached to a bicyclic terpene framework, indicating its potential utility in synthetic chemistry for the formation of boron-centered reagents and catalysts.

Synthesis Analysis

The synthesis of related organoboron compounds often involves the reaction of chloroboranes with organic substrates. For example, chloroborane can react with 1-(trimethylsilyl)imidazole leading to monomeric borylimidazoles, showcasing a methodology that could be adapted for synthesizing similar compounds like chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane (Görz, Pritzkow, & Siebert, 2003).

Molecular Structure Analysis

The molecular structure of organoboron compounds is crucial for understanding their reactivity and properties. X-ray crystallography often provides insights into the arrangement of atoms within these molecules, revealing how the boron center's coordination influences the overall geometry and potential reactivity. Although specific structural data for chlorobis((1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane isn't available, related compounds exhibit planar or near-planar geometries around the boron center, influencing their chemical behavior (Galsworthy, Green, Williams, & Chernega, 1998).

Chemical Reactions and Properties

Organoboron compounds participate in various chemical reactions, including hydroboration, cross-coupling, and as intermediates in organic synthesis. The presence of a chloroborane group in the molecule suggests it could be involved in nucleophilic substitution reactions, contributing to the formation of new C-B bonds. Such reactivity patterns are essential for the synthesis of complex organic molecules and for modifications of the boron-containing core for further applications (Walton et al., 2010).

Scientific Research Applications

Structural Studies and Complex Formation

  • Conformational Change Induced by Hydration : Research on palladium complexes with related ligands has shown different arrangements depending on the coordination to PdII, highlighting the significance of hydration in altering compound structures (Vázquez et al., 2005).

Reductions and Synthesis Applications

  • Catalytic Hydrogenation and Reductions : Studies on reductions of triazoloazin derivatives and their analogues prepared from camphor indicated selective partial saturation and coordination of borane, leading to stereoselective formation of isoborneols, demonstrating the utility of borane complexes in organic transformations (Grošelj et al., 2006).

Chiral Catalysis and Enantioselective Synthesis

  • Chiral Catalytic Sources for Asymmetric Reduction : A novel chiral catalytic source was successfully employed for borane-mediated asymmetric reduction of prochiral ketones, achieving up to 96% enantiomeric excess, showcasing the potential for enantioselective synthesis (Basavaiah et al., 2004).

Reactivity and Mechanistic Insights

  • Monomeric Borylimidazoles Synthesis and Reactivity : The formation and reactivity of monomeric 1-borylimidazoles upon treatment with various Lewis acids and the quantitative formation of corresponding adducts were explored, providing insights into the reactivity of chlorobis(diisopropylamino)borane derivatives (Görz et al., 2003).

Density Functional Theory (DFT) Studies

  • Theoretical Studies on Enantioselective Reduction : A DFT study on the borane-mediated asymmetric reduction of prochiral ketones using pinene-derived amino alcohols as chiral catalytic precursors provided mechanistic insights and highlighted the solvent effect on enantioselectivity (Wei et al., 2009).

properties

IUPAC Name

chloro-bis[(1R,2S,3R,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEHHVRCDVOTID-VMAIWCPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B([C@@H]1C[C@@H]2C[C@H]([C@H]1C)C2(C)C)([C@@H]3C[C@@H]4C[C@H]([C@H]3C)C4(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34BCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-B-Chlorodiisopinocampheylborane

CAS RN

85116-37-6
Record name (-)-B-Chlorodiisopinocampheylborane
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Record name Borane, chlorobis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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